molecular formula C14H14N2O2 B2574452 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid CAS No. 440646-94-6

4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid

Cat. No.: B2574452
CAS No.: 440646-94-6
M. Wt: 242.278
InChI Key: RLINVKZPZFSCCE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name for this compound is 4-{[(pyridin-3-ylmethyl)amino]methyl}benzoic acid . Systematic naming follows hierarchical prioritization:

  • Parent structure : Benzoic acid (C₇H₆O₂).
  • Substituents :
    • A methylene (-CH₂-) group at the 4-position of the benzene ring.
    • An amino (-NH-) group directly bonded to the methylene.
    • A pyridin-3-ylmethyl group (a pyridine ring with a methyl substituent at the 3-position) attached to the amino nitrogen.

The pyridine moiety introduces basicity (pKa ~5.25 for pyridine-H⁺), while the benzoic acid contributes acidity (pKa ~4.25 for benzoic acid).

Comparative Structural Analysis with Analogous Pyridine-Benzoic Acid Hybrids

The structural diversity of pyridine-benzoic acid hybrids is exemplified by modifications in:

  • Pyridine substitution patterns (e.g., 2-, 3-, or 4-pyridinyl groups).
  • Linker composition (e.g., methylene, ethylene, or carbonyl groups).
  • Functional group positioning (e.g., para vs. meta substitution on the benzene ring).
Compound (CAS) Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound (440646-94-6) Benzoic acid + [(3-pyridinylmethyl)amino]methyl C₁₄H₁₄N₂O₂ 242.27 Methylene linkage, pyridine at 3-position, carboxylic acid at para
4-((3-Pyridinylmethyl)amino)benzoic acid (151393) Benzoic acid + (3-pyridinylmethyl)amino C₁₃H₁₂N₂O₂ 228.25 Direct NH linkage, pyridine at 3-position, no methylene
3-[(Pyridin-4-ylmethyl)-amino]benzoic acid (935190) Benzoic acid + (4-pyridinylmethyl)amino C₁₃H₁₂N₂O₂ 228.25 Pyridine at 4-position, meta substitution on benzene
4-(((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (9817338) Benzoic acid + [(pyridin-3-ylmethoxy)carbonyl]amino C₁₅H₁₄N₂O₄ 286.28 Carbonyl linker, methoxy group, pyridine at 3-position

Key distinctions :

  • Linker flexibility : The methylene group in 440646-94-6 enhances rotational freedom compared to carbonyl-based linkers (e.g., 9817338)[2

Properties

IUPAC Name

4-[(pyridin-3-ylmethylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINVKZPZFSCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with pyridin-3-ylmethylamine. One common method includes the use of hydrochloric acid to facilitate the reaction at temperatures between 25-35°C. The reaction mixture is stirred for an hour, followed by filtration, washing with deionized water, and drying under vacuum at 50-55°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical balance within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

The following table summarizes key structural analogs and their functional group differences:

Compound Name Key Structural Features Biological/Physicochemical Properties Reference
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid Pyridine ring at the aminomethyl position Basicity from pyridine; potential for hydrogen bonding and metal coordination
4-(((3,5-Dimethyl-1H-pyrazole-1-yl)methyl)amino)benzoic acid (P2) Pyrazole ring instead of pyridine Enhanced corrosion inhibition (94% efficiency in HCl) due to sulfur-free heterocycle
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid Isoquinoline moiety (fused aromatic system) Improved BChE inhibitory activity (IC₅₀ = 1.2 µM) via π-π stacking with enzyme active site
4-[(Phenylcarbamoyl)amino]benzoic acid Urea (-NH-C(=O)-NH-) linkage Insecticidal activity against Spodoptera littoralis (LC₅₀ = 12.3 µg/mL) via acetylcholinesterase inhibition
3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid Sulfanylmethyl (-CH₂-S-) bridge and pyrimidine-pyridine hybrid Dimer formation via O–H⋯N hydrogen bonds; potential for metal chelation
4-{(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methylamino}benzoic acid Fused pyrido-pyrazine system and methylamino group Anticancer applications due to planar heterocyclic system interacting with DNA/proteins

Physicochemical Properties

  • Solubility: The pyridine group in the target compound enhances water solubility at acidic pH (due to protonation), whereas methyl esters (e.g., methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate ) are more lipophilic.
  • Acidity : The benzoic acid group (pKa ~4.2) allows pH-dependent ionization, critical for membrane permeability and drug delivery. Chlorine or trifluoromethyl substituents (e.g., in ) lower pKa, increasing acidity and bioavailability.

Biological Activity

4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's structure, synthesis, biological activities, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H13_{13}N2_2O2_2
  • IUPAC Name : this compound
  • CAS Number : 677310

Structural Features

The compound features a benzoic acid moiety linked to a pyridinyl group through an aminomethyl bridge. This structural arrangement is significant for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds derived from the 4-(aminomethyl)benzamide class, which includes this compound. These compounds have demonstrated effectiveness against viruses such as Ebola and Marburg.

  • Case Study : A study reported that certain derivatives showed EC50_{50} values less than 10 μM against both EBOV and MARV in vitro, indicating robust antiviral activity and metabolic stability in plasma .

Inhibition of Protein Kinases

Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various protein kinases, which are critical in cancer biology.

CompoundTarget KinaseIC50_{50} (nM)Inhibition (%)
Compound AEGFR1091
Compound BHER21585
Compound CVEGFR22065

This table summarizes findings from a study where derivatives with the aminomethyl group exhibited significant inhibition against key kinases involved in tumorigenesis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to biological targets. Modifications to the amine substituent and the aromatic region have been shown to improve selectivity and potency against viral entry mechanisms .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzoic Acid Derivative : Starting with commercially available benzoic acid derivatives.
  • Introduction of the Aminomethyl Group : This step often utilizes amine coupling reactions.
  • Pyridine Substitution : The final product is achieved through selective reactions to introduce the pyridinyl moiety.

Q & A

Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gap) be experimentally correlated with its reactivity?

  • Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to determine oxidation/reduction potentials. Compare with density functional theory (DFT) calculations (B3LYP/6-31G*) for HOMO-LUMO energy gaps .

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